

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Assignment of 2-Methylnicotinic Acid

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## Compound of Interest

Compound Name: 2-Methylnicotinic acid

Cat. No.: B120074

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed guide to the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) assignment of **2-Methylnicotinic acid**. It includes comprehensive data tables, experimental protocols, and visualizations to aid in the structural elucidation and characterization of this compound.

## Introduction

**2-Methylnicotinic acid**, also known as 2-methylpyridine-3-carboxylic acid, is a substituted pyridine derivative. As with many substituted heterocyclic compounds, unambiguous structural confirmation is critical for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note details the assignment of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-Methylnicotinic acid**.

## Predicted NMR Data

Due to the limited availability of fully assigned experimental spectra in public databases, the following data tables are based on analysis of a closely related compound, methyl 2-methylnicotinate, combined with established knowledge of NMR substituent effects and spectral prediction.

## $^1\text{H}$ NMR Data

The expected  $^1\text{H}$  NMR spectrum of **2-Methylnicotinic acid** in DMSO- $d_6$  is summarized in Table 1. The chemical shifts are referenced to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration
H-4	~8.10	dd	$J = 7.8, 1.8$	1H
H-5	~7.30	dd	$J = 7.8, 4.8$	1H
H-6	~8.60	dd	$J = 4.8, 1.8$	1H
2-CH <sub>3</sub>	~2.75	s	-	3H
3-COOH	>12	br s	-	1H

Note: The chemical shift of the carboxylic acid proton (COOH) is highly dependent on concentration and temperature and often appears as a broad singlet.

## $^{13}\text{C}$ NMR Data

The predicted  $^{13}\text{C}$  NMR chemical shifts for **2-Methylnicotinic acid** in DMSO- $d_6$  are presented in Table 2.

Carbon Assignment	Chemical Shift ( $\delta$ ) (ppm)
C-2	~158
C-3	~128
C-4	~138
C-5	~124
C-6	~152
2-CH <sub>3</sub>	~22
3-COOH	~168

## Experimental Protocols

This section outlines a standard protocol for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-Methylnicotinic acid**.

### Sample Preparation

- Weighing: Accurately weigh 10-20 mg of **2-Methylnicotinic acid** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). DMSO- $d_6$  is a suitable solvent for many carboxylic acids.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Referencing: The residual solvent peak of DMSO- $d_6$  at  $\delta \sim 2.50$  ppm for  $^1\text{H}$  NMR and  $\delta \sim 39.52$  ppm for  $^{13}\text{C}$  NMR can be used as an internal reference.

### NMR Data Acquisition

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Parameters:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: 0-16 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64, depending on the sample concentration.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Program: Proton-decoupled single-pulse sequence.
  - Spectral Width: 0-220 ppm.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration.

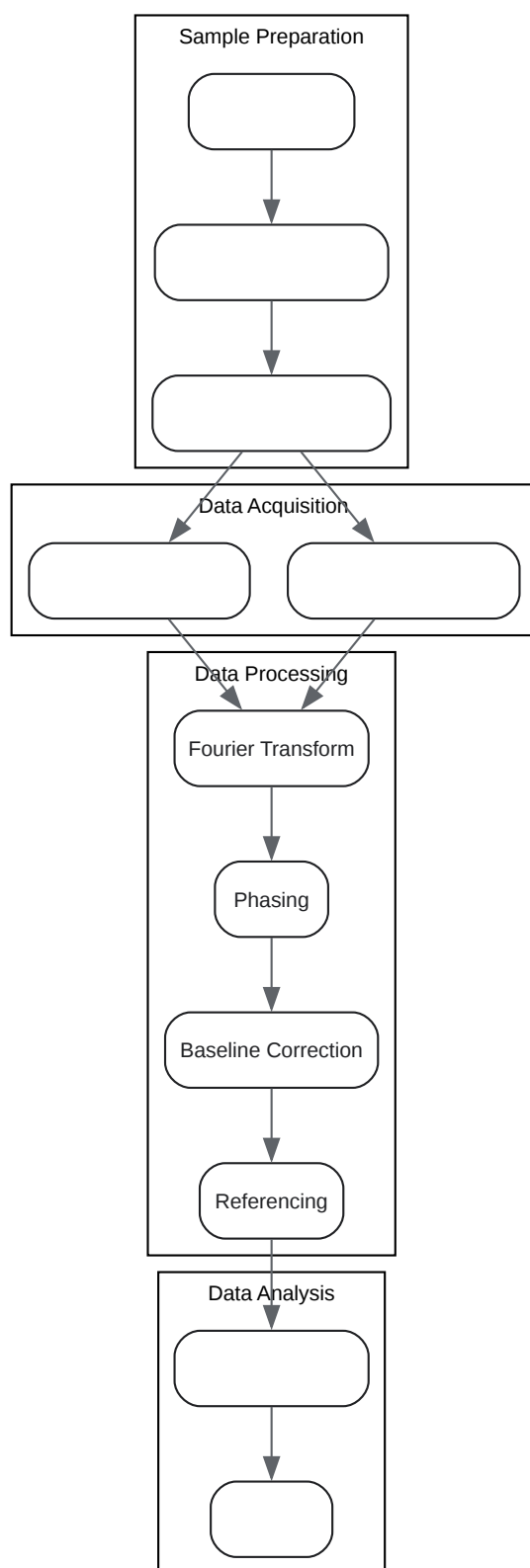
## Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phasing: Manually phase the resulting spectrum to obtain a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Calibrate the spectrum using the residual solvent peak.
- Peak Picking and Integration: Identify all peaks and integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Visualizations

The following diagrams illustrate the molecular structure and the workflow for NMR analysis.

Caption: Molecular structure of **2-Methylnicotinic acid** with atom numbering for NMR assignment.



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Caption: Workflow for NMR data acquisition and analysis of **2-Methylnicotinic acid**.

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